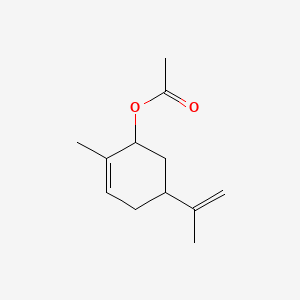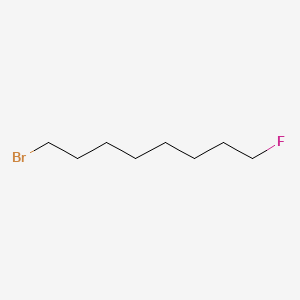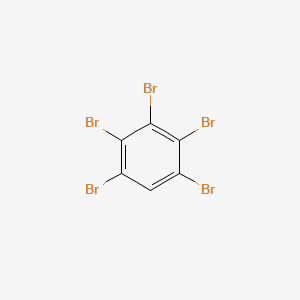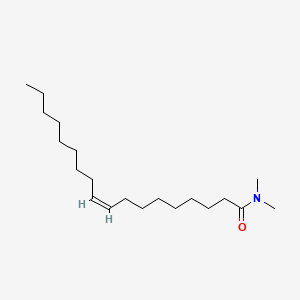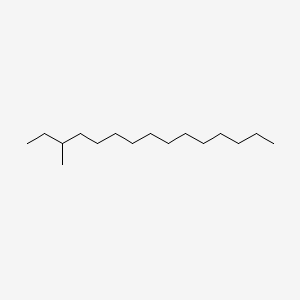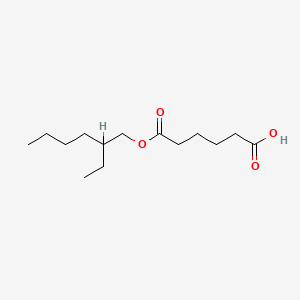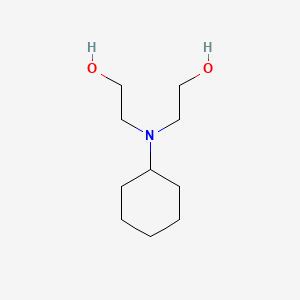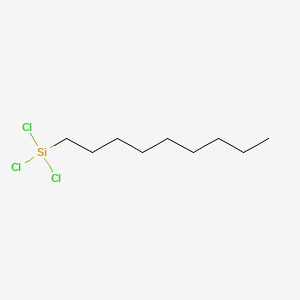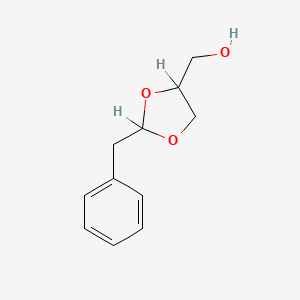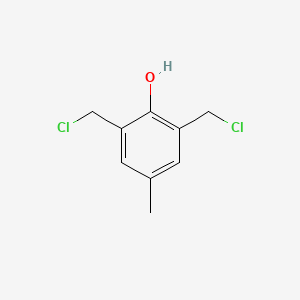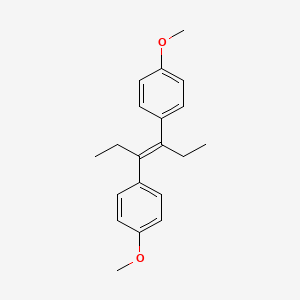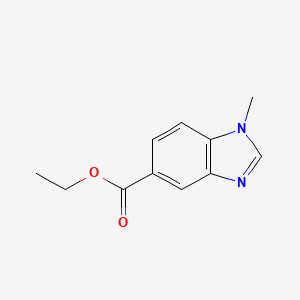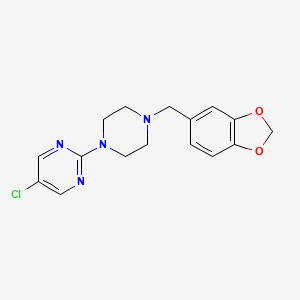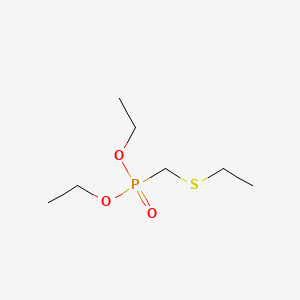
Fosfonato de dietilo ((etiltio)metil)
Descripción general
Descripción
Diethyl ((ethylthio)methyl)phosphonate: is an organophosphate compound with the chemical formula C7H17O2PS3phorate , a systemic insecticide and acaricide used to control insects, mites, and nematodes. Due to its high toxicity, it is one of the most potent pesticides available.
Synthetic Routes and Reaction Conditions:
The compound is synthesized through the reaction of diethyl phosphorodithioate with ethanethiol in the presence of a base.
The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods:
Industrial production involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity.
The process is carried out in specialized reactors with continuous monitoring to ensure safety and efficiency.
Types of Reactions:
Oxidation: Phorate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different groups can replace the ethylthio or methyl groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution reactions often require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include various phosphates and sulfates.
Reduction products may include phosphorothioic acids.
Substitution products can vary widely depending on the substituting group.
Chemistry:
Phorate is used as a reagent in organic synthesis to introduce phosphorus and sulfur functionalities into molecules.
It is also used in the study of organophosphate chemistry and its interactions with other compounds.
Biology:
Phorate is extensively studied for its toxicological effects on insects and other pests.
Research focuses on understanding its mode of action and developing safer alternatives.
Medicine:
Due to its high toxicity, phorate is not used directly in medicine.
its derivatives and analogs are studied for potential therapeutic applications, particularly in the development of new pesticides and insecticides.
Industry:
Phorate is widely used in agriculture to protect crops from pests.
It is also used in the production of other organophosphate compounds and as a reference compound in toxicology studies.
Aplicaciones Científicas De Investigación
Fosfonato de dietilo ((etiltio)metil): Aplicaciones de Investigación Científica
Agentes Antibacterianos y Antifúngicos: El fosfonato de dietilo ((etiltio)metil) se utiliza como reactivo para la preparación de ésteres de fosfonato N,O-heterocíclicos fusionados y espiro. Estos compuestos han mostrado potencial como agentes antibacterianos y antifúngicos debido a sus propiedades estructurales únicas .
Agentes Antitumorales: Este compuesto también sirve como precursor en la síntesis de ésteres de fosfonato de pirimidina sustituidos con espiro. Estos ésteres están siendo investigados por sus propiedades antitumorales, lo que podría conducir a nuevos tratamientos para varios tipos de cáncer .
Síntesis Estereoselectiva: En química orgánica, el fosfonato de dietilo ((etiltio)metil) se utiliza en reacciones de Horner-Wadsworth-Emmons estereoselectivas. Esta aplicación es crucial para crear compuestos con configuraciones específicas, lo que es importante en el desarrollo de fármacos .
Síntesis de (+)-Minfiensina: El compuesto está involucrado en la síntesis de (+)-minfiensina a través de la ciclación Diels-Alder/amina organocatalítica y la ciclación radical 6-exo-dig. (+)-Minfiensina es un alcaloide con posibles aplicaciones medicinales .
Preparación de Heterociclos: Se utiliza para preparar heterociclos fusionados que contienen nitrógeno, azufre y fósforo. Estos heterociclos se han estudiado por su actividad antimicrobiana, lo que podría ser beneficioso en el desarrollo de nuevos fármacos antimicrobianos .
Fosfonatos de Difurilpiridazina: Otra aplicación incluye la síntesis de fosfonatos de difurilpiridazina relevantes. Estos compuestos se han investigado por su actividad antimicrobiana, lo que se suma al arsenal contra la resistencia microbiana .
Mecanismo De Acción
Target of Action
Diethyl ((ethylthio)methyl)phosphonate, also known as Diethyl (ethylthiomethyl)phosphonate, is primarily used as a reactant in the synthesis of various substances . It has been identified to have a specific target organ toxicity on the respiratory system . It is also known to interact with enzymes like Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
It is known to be used as a reactant in the synthesis of various substances, including (+)-minfiensine via organocatalytic diels-alder/amine cyclization and 6-exo-dig radical cyclization .
Biochemical Pathways
Diethyl ((ethylthio)methyl)phosphonate is involved in the synthesis of various biochemical compounds. It is used in the preparation of spiro and fused N,O-heterocyclic phosphonate esters, which have antibacterial and antifungal properties . It is also used in the preparation of spiro-substituted pyrimidine phosphonate esters, which have antitumor properties .
Pharmacokinetics
It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .
Result of Action
The result of the action of Diethyl ((ethylthio)methyl)phosphonate largely depends on the specific reactions it is involved in. For instance, when used in the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, the resulting compounds have shown antibacterial and antifungal properties . Similarly, when used in the synthesis of spiro-substituted pyrimidine phosphonate esters, the resulting compounds have shown antitumor properties .
Action Environment
The action, efficacy, and stability of Diethyl ((ethylthio)methyl)phosphonate can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It is also advised to store it in a well-ventilated place and keep the container tightly closed .
Comparación Con Compuestos Similares
Phosmet: Another organophosphate insecticide with similar applications but different chemical structure.
Malathion: A widely used organophosphate insecticide with lower toxicity compared to phorate.
Parathion: A highly toxic organophosphate insecticide, structurally similar to phorate.
Uniqueness:
Phorate is unique in its high toxicity and systemic action, making it highly effective against a wide range of pests.
Its ability to persist in the environment and its mode of action make it distinct from other compounds in its class.
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKKJQNGIJGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202428 | |
| Record name | Diethyl ((ethylthio)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54091-78-0 | |
| Record name | Diethyl P-[(ethylthio)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54091-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ((ethylthio)methyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54091-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl ((ethylthio)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [(ethylthio)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl ((ethylthio)methyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THV9NZ2JPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


